3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a complex organic compound characterized by the presence of a piperidine ring substituted with methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4-(trifluoromethyl)piperidine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid
- 4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C10H13F3N2O2 |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H13F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-4,6-7H2,1H3 |
InChI Key |
GVPVBDINWHPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
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